(2,5-Dichloro-1,3-thiazol-4-yl)methanamine;hydrochloride
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Overview
Description
“(2,5-Dichloro-1,3-thiazol-4-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2490405-91-7 . Its IUPAC name is (2,5-dichlorothiazol-4-yl)methanamine hydrochloride . The molecular weight of this compound is 219.52 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H4Cl2N2S.ClH/c5-3-2 (1-7)8-4 (6)9-3;/h1,7H2;1H . This indicates that the compound has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of (2,5-Dichloro-1,3-thiazol-4-yl)methanamine;hydrochloride.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which can lead to various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Advantages and Limitations for Lab Experiments
(2,5-Dichloro-1,3-thiazol-4-yl)methanamine;hydrochloride hydrochloride has a number of advantages for lab experiments. It is a potent reducing agent that can help to break disulfide bonds in proteins. It is also relatively inexpensive and easy to use. However, this compound hydrochloride has some limitations. It can be toxic to cells at high concentrations, and it can also react with other compounds in the sample, which can lead to false results.
Future Directions
There are a number of future directions for the study of (2,5-Dichloro-1,3-thiazol-4-yl)methanamine;hydrochloride hydrochloride. One area of research is the development of new reducing agents that are less toxic and more effective than this compound hydrochloride. Another area of research is the study of the role of disulfide bonds in protein structure and function, and how they can be manipulated to prevent or treat disease. Finally, the use of this compound hydrochloride in the study of protein folding and misfolding is an area of active research, with the potential to lead to new treatments for a variety of diseases.
Synthesis Methods
(2,5-Dichloro-1,3-thiazol-4-yl)methanamine;hydrochloride hydrochloride can be synthesized by the reaction of 2,5-dichloro-1,3-thiazol-4-ylamine with formaldehyde and sodium borohydride in the presence of hydrochloric acid. The product is then purified by recrystallization from ethanol.
Scientific Research Applications
(2,5-Dichloro-1,3-thiazol-4-yl)methanamine;hydrochloride hydrochloride is commonly used in scientific research as a reducing agent. It is used to break disulfide bonds in proteins, which can help to determine the structure and function of the protein. This compound hydrochloride is also used in the study of protein folding, as it can help to prevent the formation of incorrect disulfide bonds.
properties
IUPAC Name |
(2,5-dichloro-1,3-thiazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2S.ClH/c5-3-2(1-7)8-4(6)9-3;/h1,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBWCXTYACNFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=N1)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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